molecular formula C14H17N3O4S B2388831 methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1324012-36-3

methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2388831
CAS No.: 1324012-36-3
M. Wt: 323.37
InChI Key: ZPJHGPQMEMJJBY-UHFFFAOYSA-N
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Description

Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the sulfamoyl group and the esterification of the carboxylate group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with sulfamoyl or carboxylate groups. Examples include:

  • Methyl 5-(N-phenylsulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Methyl 5-(N-(3-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-(N-(3,4-dimethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications.

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-8-5-6-11(7-9(8)2)17-22(19,20)13-12(14(18)21-4)10(3)15-16-13/h5-7,17H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJHGPQMEMJJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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